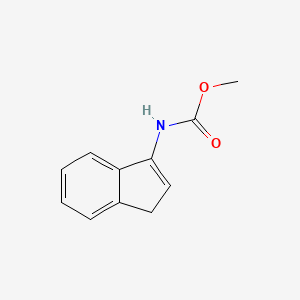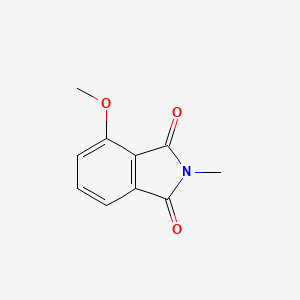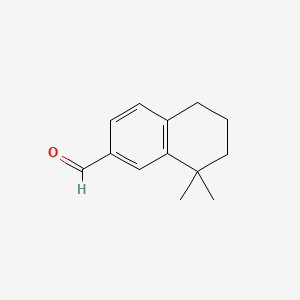
Methyl 1H-inden-3-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1H-inden-3-ilcarbamato de metilo es un compuesto químico que pertenece a la clase de los carbamatos. Se caracteriza por la presencia de un sistema de anillos de indeno fusionado con un grupo carbamato.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del 1H-inden-3-ilcarbamato de metilo normalmente implica la reacción de derivados de indeno con cloruro de carbamoilo en presencia de una base. La reacción se lleva a cabo bajo condiciones controladas para asegurar la formación del producto deseado. Por ejemplo, la reacción de indeno con isocianato de metilo en presencia de un catalizador puede producir 1H-inden-3-ilcarbamato de metilo .
Métodos de Producción Industrial: La producción industrial del 1H-inden-3-ilcarbamato de metilo puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación pueden mejorar la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones: El 1H-inden-3-ilcarbamato de metilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo carbamato en una amina.
Sustitución: El anillo de indeno puede sufrir reacciones de sustitución electrofílica.
Reactivos y Condiciones Comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan normalmente.
Sustitución: Se pueden utilizar reactivos electrofílicos como halógenos o compuestos nitro bajo condiciones ácidas o básicas.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos de indeno, mientras que la reducción puede producir aminas de indeno .
Aplicaciones Científicas De Investigación
El 1H-inden-3-ilcarbamato de metilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico.
Industria: Se utiliza en la producción de diversos productos químicos y materiales industriales.
Mecanismo De Acción
El mecanismo de acción del 1H-inden-3-ilcarbamato de metilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas formando un enlace covalente con el sitio activo, bloqueando así el acceso del sustrato .
Objetivos Moleculares y Vías:
Enzimas: El compuesto puede dirigirse a enzimas involucradas en vías metabólicas.
Receptores: Puede interactuar con receptores de la superficie celular, influyendo en las vías de transducción de señales.
Compuestos Similares:
(1H-indol-3-ilmetil)carbamato de metilo: Similar en estructura, pero contiene un anillo de indol en lugar de un anillo de indeno.
1H-indol-3-carbaldehído: Otro compuesto relacionado con un anillo de indol y un grupo aldehído.
Singularidad: El 1H-inden-3-ilcarbamato de metilo es único debido a su sistema de anillos de indeno, que imparte propiedades químicas y biológicas distintas en comparación con sus contrapartes basadas en indol. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Comparación Con Compuestos Similares
Methyl (1H-indol-3-ylmethyl)carbamate: Similar in structure but contains an indole ring instead of an indene ring.
1H-Indole-3-carbaldehyde: Another related compound with an indole ring and an aldehyde group.
Uniqueness: Methyl 1H-inden-3-ylcarbamate is unique due to its indene ring system, which imparts distinct chemical and biological properties compared to its indole-based counterparts. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
methyl N-(3H-inden-1-yl)carbamate |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)12-10-7-6-8-4-2-3-5-9(8)10/h2-5,7H,6H2,1H3,(H,12,13) |
Clave InChI |
RCFUVBFHQQOOSO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=CCC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Propyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11907786.png)



![(NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine](/img/structure/B11907811.png)
![3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11907814.png)
![2-Methyl-2,7-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11907815.png)

![2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile](/img/structure/B11907830.png)

![6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11907837.png)
![Ethyl 6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11907838.png)
![3-Chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11907848.png)

